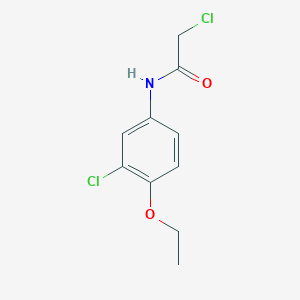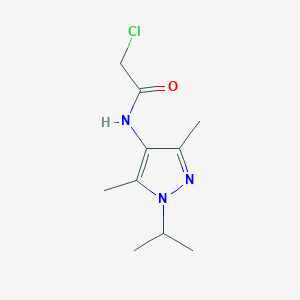![molecular formula C12H14ClNO4 B7576117 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research to investigate the role of NMDA receptors in various neurological and psychiatric disorders.
Mechanism of Action
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid inhibits the influx of calcium ions into the cell, which can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid has been shown to have a range of biochemical and physiological effects, including reducing neuronal excitability, increasing synaptic plasticity, and altering neurotransmitter release. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid in lab experiments is its potency and selectivity for the NMDA receptor, which allows for precise manipulation of this receptor system. However, its potency can also be a limitation, as high doses can lead to non-specific effects and toxicity. Additionally, the complex synthesis process and specialized equipment required for its use can make it difficult and expensive to work with.
Future Directions
There are several areas of future research that could be pursued using 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid, including investigating its potential as a therapeutic agent for neurological and psychiatric disorders, exploring its effects on other signaling pathways and cellular processes, and developing new analogs or derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanisms of action of 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid and its potential limitations and risks.
Synthesis Methods
The synthesis of 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid involves several steps, starting with the reaction of 3-(chloromethyl)propanoic acid with 7-chloro-1,3-benzodioxole. The resulting intermediate is then reacted with methylamine to form the final product. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid has been extensively used in scientific research to investigate the role of NMDA receptors in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety. It has also been used to study the mechanisms of action of other drugs and to investigate the effects of brain injury.
properties
IUPAC Name |
3-[(7-chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-14(3-2-11(15)16)6-8-4-9(13)12-10(5-8)17-7-18-12/h4-5H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJQJVUQUXZPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)

![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)

![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)
![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)



![2-imidazol-1-yl-N-[(3-propoxyphenyl)methyl]ethanamine](/img/structure/B7576140.png)
